2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran
Description
2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran is a substituted tetrahydropyran derivative characterized by an ethynyl (-C≡CH) group and three methyl (-CH₃) substituents at positions 2, 6, and 6 of the pyran ring. This compound belongs to a class of oxygen-containing heterocycles with applications in organic synthesis, fragrance chemistry, and materials science. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol, a calculated LogP of 2.91, and a polar surface area (PSA) of 9.23 Ų, indicating moderate hydrophobicity and low polarity .
The ethynyl group introduces a rigid, linear geometry and sp-hybridized carbon, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and other reactions involving triple bonds. This distinguishes it from analogs with alkyl or alkenyl substituents.
Properties
IUPAC Name |
2-ethynyl-2,6,6-trimethyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-10(4)8-6-7-9(2,3)11-10/h1H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDYMDMXNRPZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884720 | |
| Record name | 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13837-60-0 | |
| Record name | 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13837-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013837600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.124 | |
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Preparation Methods
Acid-Catalyzed Cyclization of Diol Precursors
A prevalent method for constructing the tetrahydropyran ring involves the acid-catalyzed cyclization of diols or ketones. For example, sulfuric acid (H₂SO₄) has been used to cyclize polyol intermediates derived from natural sources, such as Panax ginseng. In the case of 2,6,6-trimethyltetrahydro-2H-pyran, a diol precursor bearing methyl groups at C2 and C6 positions undergoes cyclization under acidic conditions. The reaction mechanism proceeds via protonation of a hydroxyl group, followed by nucleophilic attack and dehydration to form the six-membered ring.
Methyl Group Installation and Stereochemical Control
Methylation via Alkylation
Methyl groups at C2 and C6 are introduced early in the synthesis to avoid steric hindrance during subsequent steps. Alkylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) is commonly employed. For example, protection of hydroxyl groups as methoxymethyl (MOM) ethers facilitates selective methylation:
Stereochemical Considerations
Deprotection and Final Product Isolation
Acidic Deprotection
Global deprotection of MOM ethers and acetonides is achieved using hydrochloric acid (HCl) in methanol. For example, treatment with 4 N HCl removes protecting groups to yield the final product:
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, hexanes/ethyl acetate) to isolate 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran. Key characterization data include:
Alternative Synthetic Routes
Click Chemistry Approach
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular route to ethynyl-substituted compounds. An alkyne-functionalized tetrahydropyran intermediate reacts with azides to form triazole derivatives, though this method introduces additional complexity.
Bestmann–Ohira Reagent for Alkyne Synthesis
The Bestmann–Ohira reagent (dimethyl(1-diazo-2-oxopropyl)phosphonate) converts aldehydes directly into alkynes, bypassing Grignard steps. This method achieved a 71% yield in related syntheses:
Challenges and Optimization Strategies
Side Reactions and Byproducts
Common issues include over-alkylation and epimerization. Optimizing reaction temperature (-78°C for Grignard additions) and using anhydrous conditions mitigate these effects.
Yield Improvements
-
Ozonolysis Optimization : Conducting ozonolysis at -78°C improves ester hydrolysis efficiency.
-
Catalytic Systems : Employing Lewis acids (e.g., BF₃·OEt₂) enhances cyclization rates.
Industrial and Scalability Considerations
Cost-Effective Reagents
Replacing ethynylmagnesium bromide with cheaper alkynylating agents (e.g., trimethylsilylacetylene) reduces production costs.
Continuous Flow Synthesis
Adopting continuous flow reactors for ozonolysis and Grignard steps improves safety and scalability.
Chemical Reactions Analysis
2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) in the presence of a suitable catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran can be achieved through several methodologies. One notable approach involves the transformation of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol to 2-ethynyl derivatives via acetylation reactions using lipases as catalysts . The compound exhibits a unique structure that contributes to its stability and reactivity in various chemical reactions.
Biological Activities
Recent studies have indicated that derivatives of this compound exhibit significant biological activities. For instance, research focusing on the antiproliferative effects of related compounds showed promising results against human neuroblastoma cells with IC50 values indicating cytotoxicity . This suggests potential applications in cancer therapeutics.
Flavor and Fragrance Applications
The compound is also recognized for its olfactory properties. It has been identified as a flavor and fragrance agent due to its herbal and camphoraceous characteristics . Its application in the food industry is notable as it can enhance the sensory profile of various products.
Industrial Applications
In addition to its role in flavoring, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its utility in the production of chiral building blocks for pharmaceuticals is particularly significant .
Case Study 1: Synthesis of Chiral Building Blocks
A study demonstrated the successful use of this compound in synthesizing enantiomerically pure chiral building blocks for natural flavors like linaloyl oxide. The process involved stereoselective reactions yielding high optical purity .
Case Study 2: Antiproliferative Activity
In vitro studies assessed the antiproliferative effects of various substituted pyrans on neuroblastoma cells. The findings indicated that specific derivatives of 2H-pyrans exhibited enhanced cytotoxicity compared to others, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Tetrahydro-2H-Pyran Derivatives
Key Observations:
Substituent Effects on Polarity and Reactivity: The ethynyl group in the target compound reduces polarity (PSA = 9.23 Ų) compared to oxygen-rich analogs like 2-(2-methoxyethoxy)-tetrahydro-2H-pyran (PSA = 44.76 Ų), which has higher solubility in polar solvents . The vinyl group (C=C) in 2-vinyl-2,6,6-trimethyltetrahydro-2H-pyran offers reactivity toward electrophilic addition, contrasting with the ethynyl group’s preference for cycloaddition or Sonogashira coupling .
Steric and Electronic Effects: The three methyl groups in 2,2,6-trimethyltetrahydro-2H-pyran (2a) create steric hindrance, stabilizing the compound against nucleophilic attack. Ketone-containing analogs (e.g., tetrahydro-4,6,6-trimethyl-2H-pyran-2-one) exhibit higher polarity and hydrogen-bonding capacity due to the carbonyl group, impacting their melting points and solubility .
Synthetic Applications :
- Ethynyl-substituted pyran derivatives are valuable in click chemistry for constructing complex molecular architectures. In contrast, alkenyl derivatives (e.g., 2-(1-octenyl)-2,6,6-trimethyltetrahydro-2H-pyran) are precursors for hydrogenation or epoxidation reactions .
- The methoxyethoxy substituent in 2-(2-methoxyethoxy)-tetrahydro-2H-pyran enhances water solubility, making it suitable for pharmaceutical formulations .
Spectroscopic Data :
- For 2,2,6-trimethyltetrahydro-2H-pyran (2a), ¹H NMR signals at δ = 3.67 ppm (dq, 1H) and ¹³C NMR peaks at δ = 72.0 and 66.6 ppm confirm the ether and methyl substituents . Comparable data for the ethynyl derivative is absent in the evidence, but its IR spectrum would likely show a C≡C stretch near 2100–2260 cm⁻¹ .
Biological Activity
Overview
2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran (C10H16O) is a chemical compound with notable biological activities. It has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive analysis of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C10H16O
- Molecular Weight : 152.23 g/mol
- CAS Number : 13837-60-0
Synthesis Methods
The compound can be synthesized through several methods, with one common approach involving the reaction of 2,6-dimethyl-octadien-6,7-ol-2 with silver nitrate in a solvent mixture of acetone and water at elevated temperatures. This process yields approximately 53% of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes binding to enzymes and receptors that modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the context of use.
Antifungal Activity
Recent studies have explored the antifungal properties of compounds related to this compound. For instance, research on similar pyran derivatives has shown their effectiveness against phytopathogenic fungi such as Clarireedia jacksonii, which causes turf dollar spot disease. The antifungal mechanism involves damaging cell membrane integrity and inducing oxidative stress within fungal cells .
Case Studies
- Antifungal Efficacy
- Synthesis and Characterization
Comparative Analysis
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 152.23 g/mol | Varies |
| Antifungal Activity | Yes | Yes |
| Mechanism of Action | Enzyme/receptor interaction | Similar mechanisms |
| Synthesis Yield | ~53% (from specific precursors) | Varies |
Research Findings
Research indicates that this compound serves as a promising precursor for drug development due to its unique structural properties and biological activities. Its applications extend beyond antifungal uses to potential therapeutic roles in medicine and industry .
Q & A
Q. What are the standard synthetic routes for preparing 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran?
The synthesis of tetrahydropyran derivatives typically involves cyclization or oligomerization reactions. For example, copper(II)-bisphosphine catalysts (e.g., L3 ligands) enable diastereoselective synthesis of substituted tetrahydropyrans from precursors like alkenols and aldehydes . Key steps include:
- Reagent selection : Use of 3,5-dimethylhex-5-en-1-ol and propargyl aldehydes as starting materials.
- Catalytic conditions : Copper(II) catalysts with chiral bisphosphine ligands to control stereochemistry.
- Purification : Column chromatography and spectroscopic validation (NMR, MS).
Safety protocols for handling reactive intermediates (e.g., alkynes) should align with GHS guidelines for eye protection and ventilation .
Q. How is the structure of this compound characterized experimentally?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR provide chemical shifts and coupling constants to confirm substituent positions and stereochemistry. For example, methyl groups at C2 and C6 typically appear as singlets in the H NMR spectrum .
- Mass spectrometry (MS) : Electron ionization (EI) and chemical ionization (CI) MS detect molecular ions (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
Q. What safety precautions are critical when handling this compound?
- GHS hazards : Severe eye irritation (Category 1, H318); use safety goggles and face shields .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.
- Spill management : Absorb with inert material (e.g., sand) and dispose per local regulations .
Advanced Research Questions
Q. How can diastereoselective synthesis be optimized for this compound?
- Catalyst tuning : Chiral bisphosphine ligands (e.g., L3) paired with copper(II) salts enhance stereocontrol. Adjusting ligand steric bulk improves enantiomeric excess (ee) .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) favor cyclization over side reactions.
- Temperature control : Lower temperatures (0–25°C) reduce racemization of intermediates.
Q. How do competing reaction pathways (e.g., oxidation vs. reduction) affect the stability of this compound?
- Oxidation : The ethynyl group is susceptible to oxidation by agents like KMnO, forming ketones or carboxylic acids. Stabilize by avoiding strong oxidizers .
- Reduction : Catalytic hydrogenation may reduce the alkyne to an alkane, altering reactivity. Use milder reductants (e.g., NaBH) for selective transformations .
- Monitoring : Real-time IR spectroscopy tracks functional group changes during reactions.
Q. How can contradictory spectral data (e.g., NMR coupling constants) be resolved for structural confirmation?
- Variable temperature (VT) NMR : Resolves dynamic effects (e.g., ring puckering) that obscure coupling constants .
- DFT calculations : Predict theoretical NMR shifts and compare with experimental data to validate conformers.
- 2D NMR techniques : HSQC and NOESY correlations clarify spatial relationships between protons .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Catalyst recycling : Immobilize copper catalysts on silica to reduce costs and waste .
- Process analytics : In-line PAT (Process Analytical Technology) monitors reaction progress and impurities.
Methodological Considerations
- Stereochemical analysis : Compare experimental optical rotation with computed values (e.g., TDDFT) to confirm configuration .
- Reaction optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, solvent ratio) .
- Safety protocols : Regularly review SDS updates (e.g., BLD Pharmatech’s revisions) for handling and disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
